1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine
CAS No.: 618092-78-7
Cat. No.: VC16146073
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618092-78-7 |
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Molecular Formula | C16H14ClN3 |
Molecular Weight | 283.75 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C16H14ClN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 |
Standard InChI Key | PUTKIUGNPCGRAL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is C16H14ClN3, with a molecular weight of 283.75 g/mol. Key physicochemical parameters, inferred from its 3-chlorophenyl isomer (CAS 618098-33-2), include a density of 1.3±0.1 g/cm³, a boiling point of 476.0±45.0°C, and a flash point of 241.7±28.7°C . The compound’s LogP value of 4.44 suggests moderate lipophilicity, which influences its pharmacokinetic behavior .
The pyrazole core adopts a planar conformation, with the chlorophenyl and tolyl groups positioned orthogonally to minimize steric hindrance. This arrangement facilitates π-π stacking interactions with aromatic residues in biological targets, a feature critical for its potential pharmacological applications .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis of pyrazol-5-amine derivatives typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters. For 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine, a plausible route involves:
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Reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate.
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Subsequent amination at the C5 position using ammonium acetate or urea under reflux conditions .
A modified approach reported by Zhu et al. employs NIS/CHP-mediated reactions of isocyanides with hydrazones, yielding pyrazol-5-amines in 51–63% yields . For example, treating 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate produces the target compound with moderate efficiency .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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Pyrazole NH group: Participates in hydrogen bonding and acid-base reactions.
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C5 amine: Undergoes alkylation, acylation, or Schiff base formation.
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Aryl substituents: Susceptible to electrophilic substitution (e.g., nitration, sulfonation).
Notably, the N1-chlorophenyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring against oxidative degradation . Reaction with arylglyoxals in a 1:2 molar ratio produces pyrrolo[2,3-c]pyrazoles, expanding the compound’s utility in heterocyclic chemistry .
The 4-chlorophenyl group may enhance blood-brain barrier permeability, suggesting potential central nervous system applications . Additionally, the o-tolyl moiety could improve metabolic stability by sterically shielding the pyrazole ring from hepatic enzymes .
Comparative Analysis with Structural Analogues
Key differences between 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine and its isomers include:
Parameter | 4-Chloro Isomer | 3-Chloro Isomer (CAS 618098-33-2) |
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Melting Point | Not reported | N/A |
LogP | Estimated 4.44 | 4.44 |
Synthetic Yield | 63% (analogous route) | 51–63% |
The 4-chloro substitution likely enhances dipole-dipole interactions compared to the 3-chloro variant, potentially improving crystallinity and solubility .
Applications in Materials Science
Beyond pharmacology, pyrazol-5-amines serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume